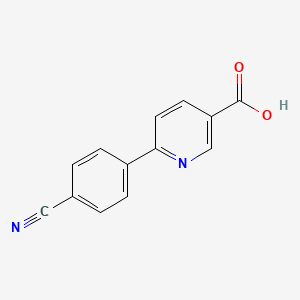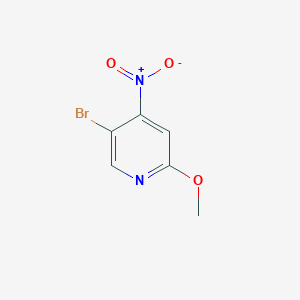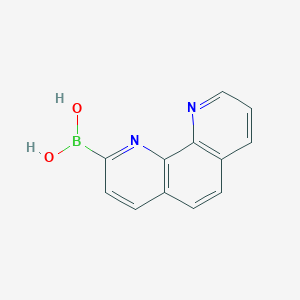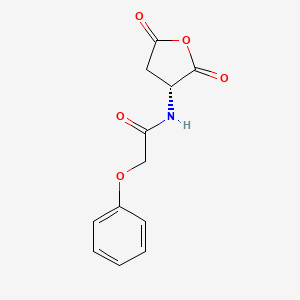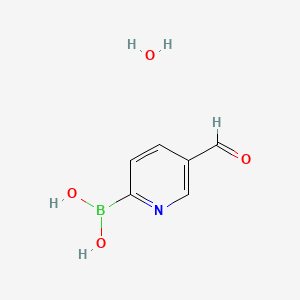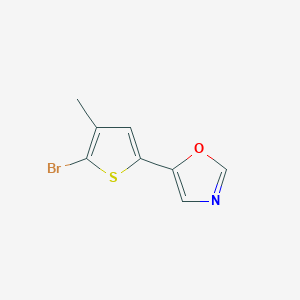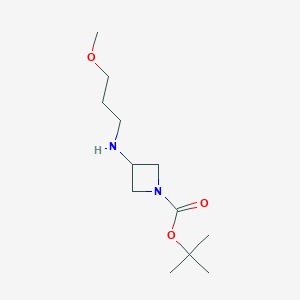
4-(Trifluoromethyl)quinoline-2-carbohydrazide
Overview
Description
“4-(Trifluoromethyl)quinoline-2-carbohydrazide” is a chemical compound with the linear formula C11H8F3N3O . It has a molecular weight of 255.2 g/mol.
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, the synthesis of 7-(trifluoromethyl)-4-hydroxy substituted quinoline carbohydrazide derivatives and N-alkyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl) quinolin-4-amine derivatives has been reported .Molecular Structure Analysis
While specific structural analysis data for “this compound” was not found, similar compounds have been studied. For example, the X-ray crystal structure of 2,8-bis(trifluoromethyl)-4-vinylquinoline, a key intermediate in the synthesis of potent antimalarial agents, has been established .Scientific Research Applications
Antimicrobial Applications
Synthesis and Antimicrobial Activities : A new class of quinoline derivatives, including 4-(Trifluoromethyl)quinoline-2-carbohydrazide, showed significant antimicrobial activity against various bacterial and fungal strains. These compounds were compared to standard drugs and exhibited activity at minimal inhibitory concentrations (MICs) as low as 6.25 μg/mL, highlighting their potential as antimicrobial agents (Eswaran, Adhikari & Shetty, 2009). Similarly, microwave-assisted synthesis of related derivatives also demonstrated notable antimicrobial properties, suggesting their suitability for future drug discovery (Bello et al., 2017).
Antimicrobial Potential of Novel Derivatives : Synthesis of various quinoline derivatives, including those related to this compound, provided compounds with good to moderate activity against a range of microorganisms. These findings indicate the potential of these derivatives in developing new antimicrobial agents (Özyanik et al., 2012).
Antituberculosis and Antifungal Activity : Derivatives of this compound showcased significant activity against tuberculosis and fungal infections. Certain compounds demonstrated low MIC values, indicating strong antimicrobial effects and potential as antituberculosis agents (Garudachari et al., 2014).
Biochemical Applications
Synthesis and Characterization for Biological Evaluation : Synthesis of this compound derivatives led to compounds with wide spectrum biodynamic activities. These compounds were synthesized, characterized, and tested for in vitro antimicrobial activity, showing promising results as potent therapeutic agents (Vaghasiya et al., 2014).
In Silico and In Vitro Applications : The new quinoline derivatives, including this compound, were synthesized and characterized. Their in silico, in vitro, and docking applications revealed potent antimicrobial activity and promising interaction with microorganisms, indicating potential in drug synthesis and discovery (Ali et al., 2019).
Chemical Synthesis and Stability
Synthesis of Novel Derivatives : Synthesis techniques for quinoline derivatives, including those related to this compound, were explored. These methods provided a range of quinoline derivatives with potential applications in medicinal chemistry and drug discovery (Korcz et al., 2018).
Mechanism of Action
Target of Action
It has been reported that the compound exhibits antibacterial performance againstMycobacterium smegmatis and Pseudomonas aeruginosa . It also shows antifungal activity against Candida albicans and Penicillium chrysogenum .
Biochemical Pathways
Given its antimicrobial properties, it can be inferred that the compound interferes with essential biochemical pathways in the targeted microorganisms, leading to their inhibition or death .
Result of Action
Its antimicrobial properties suggest that it disrupts essential cellular processes in the targeted microorganisms, leading to their inhibition or death .
properties
IUPAC Name |
4-(trifluoromethyl)quinoline-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O/c12-11(13,14)7-5-9(10(18)17-15)16-8-4-2-1-3-6(7)8/h1-5H,15H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXUUZNRIABWCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C(=O)NN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50697141 | |
| Record name | 4-(Trifluoromethyl)quinoline-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50697141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1116339-57-1 | |
| Record name | 4-(Trifluoromethyl)-2-quinolinecarboxylic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1116339-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Trifluoromethyl)quinoline-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50697141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







